Methyl 2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoate
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Overview
Description
Methyl 2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features a pyrazole ring substituted with methyl groups and a benzoate ester, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with methyl 2-bromobenzoate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Methyl 2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoate involves its interaction with specific molecular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The ester group can undergo hydrolysis to release active metabolites that exert their effects through various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoate: shares similarities with other pyrazole derivatives such as:
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of the benzoate ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H14N2O2 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoate |
InChI |
InChI=1S/C13H14N2O2/c1-8-12(9(2)15-14-8)10-6-4-5-7-11(10)13(16)17-3/h4-7H,1-3H3,(H,14,15) |
InChI Key |
MCHNGAHNEPSAIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)C2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
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